molecular formula C9H7N3O4 B1360808 Methyl 4-nitro-1H-indazole-6-carboxylate CAS No. 72922-61-3

Methyl 4-nitro-1H-indazole-6-carboxylate

Cat. No.: B1360808
CAS No.: 72922-61-3
M. Wt: 221.17 g/mol
InChI Key: OIJKWHSNBQFGHC-UHFFFAOYSA-N
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Description

Overview of Indazole Heterocycles in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a prominent feature in a multitude of biologically active molecules. nih.gov Its versatility stems from its ability to act as a bioisostere for other aromatic systems, such as indoles, and its capacity to engage in various non-covalent interactions with biological targets. researchgate.net The nitrogen atoms in the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, a crucial feature for molecular recognition at the active sites of enzymes and receptors.

The diverse biological activities attributed to indazole derivatives are extensive and well-documented. nih.govlongdom.org These include, but are not limited to, anti-inflammatory, antimicrobial, anticancer, and analgesic properties. longdom.orgbohrium.com The ability of the indazole nucleus to serve as a core for compounds targeting various physiological pathways has solidified its importance in modern drug discovery programs. nih.govlongdom.org

Historical Perspective on the Significance of Indazole Derivatives

The history of indazole chemistry dates back to the late 19th century, with the first synthesis reported by Emil Fischer in 1883. bohrium.com Initially, research into indazole and its derivatives was primarily of academic interest. However, over the decades, the therapeutic potential of these compounds became increasingly evident. The discovery of the anti-inflammatory properties of benzydamine, an indazole derivative, marked a significant milestone, paving the way for more intensive research into this class of compounds. researchgate.net The subsequent development and clinical success of other indazole-based drugs have further cemented their role in medicinal chemistry.

Rationale for Research on Substituted Indazoles, with a Focus on Methyl 4-nitro-1H-indazole-6-carboxylate

The rationale for the continued investigation into substituted indazoles is multifaceted. The core indazole structure provides a robust framework that can be systematically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The introduction of various substituents at different positions of the bicyclic ring allows for the fine-tuning of a molecule's interaction with its biological target.

Specifically, the presence of a nitro group (-NO₂) and a methyl carboxylate group (-COOCH₃) on the indazole scaffold, as seen in This compound , suggests a focus on exploring the impact of electron-withdrawing groups on the biological activity of the parent molecule. Nitro groups are known to influence the electronic properties of aromatic rings and can participate in specific interactions with biological macromolecules. The methyl carboxylate group can act as a hydrogen bond acceptor and may influence the solubility and metabolic stability of the compound.

While extensive research on a wide array of indazole derivatives has been published, This compound (CAS Number: 72922-61-3) is primarily recognized as a research chemical. chemical-suppliers.eubldpharm.comsigmaaldrich.com This indicates its use in foundational scientific inquiry, likely as a building block in the synthesis of more complex molecules or as a tool compound to probe biological pathways. The specific rationale for its synthesis and study is likely embedded in early-stage drug discovery projects aiming to understand the structure-activity relationships of nitro-substituted indazoles.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 72922-61-3
Molecular Formula C₉H₇N₃O₄
Molecular Weight 221.17 g/mol
Synonyms 4-nitro-1H-indazole-6-carboxylic acid methyl ester
Appearance Solid (predicted)

Note: This data is compiled from publicly available chemical databases.

Current Landscape of Indazole-Based Therapeutics and their Clinical Applications

The culmination of decades of research has led to the successful development and marketing of several indazole-based drugs. These therapeutics span a range of clinical applications, underscoring the versatility of the indazole scaffold. nih.gov

One of the most significant areas where indazole derivatives have made an impact is in oncology. nih.gov Several kinase inhibitors incorporating the indazole moiety have been approved for the treatment of various cancers. nih.gov For instance, axitinib (B1684631) is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma. drugbank.com Pazopanib is another multi-targeted tyrosine kinase inhibitor that has shown efficacy in renal cell carcinoma and soft tissue sarcoma. researchgate.net Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer. nih.gov

Beyond cancer, indazole derivatives have found utility in other therapeutic areas. Granisetron is a serotonin (B10506) 5-HT₃ receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiation therapy. drugbank.com Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, commonly used for the relief of inflammatory conditions of the mouth and throat. wikipedia.org

The continued presence of indazole-based compounds in clinical trials for a variety of diseases, including cardiovascular disorders, indicates that the therapeutic potential of this scaffold is far from exhausted. nih.gov

Table 2: Examples of Clinically Approved Indazole-Based Drugs

Drug NameMechanism of ActionClinical Application
AxitinibTyrosine Kinase Inhibitor (VEGFR)Renal Cell Carcinoma
PazopanibTyrosine Kinase InhibitorRenal Cell Carcinoma, Soft Tissue Sarcoma
NiraparibPARP InhibitorOvarian, Fallopian Tube, and Peritoneal Cancer
Granisetron5-HT₃ Receptor AntagonistChemotherapy-induced Nausea and Vomiting
BenzydamineNSAIDInflammation of the Mouth and Throat

Note: This table provides a selection of prominent examples and is not exhaustive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-nitro-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)5-2-7-6(4-10-11-7)8(3-5)12(14)15/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJKWHSNBQFGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646139
Record name Methyl 4-nitro-1H-indazole-6-carboxylate
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Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72922-61-3
Record name 1H-Indazole-6-carboxylic acid, 4-nitro-, methyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-nitro-1H-indazole-6-carboxylate
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Synthetic Methodologies for Methyl 4 Nitro 1h Indazole 6 Carboxylate and Analogues

General Synthetic Strategies for 1H-Indazoles

The construction of the 1H-indazole core can be achieved through various synthetic strategies. These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring.

One prominent method is the [3 + 2] annulation approach , which involves the reaction of arynes with hydrazones or diazo compounds. acs.orgorganic-chemistry.org For instance, the reaction of arynes with N-tosylhydrazones can yield 3-substituted indazoles, while reactions with N-aryl/alkylhydrazones lead to 1,3-disubstituted indazoles. acs.org Another variation utilizes the 1,3-dipolar cycloaddition of arynes with diazomethane (B1218177) derivatives to efficiently produce 1H-indazoles. organic-chemistry.orgnih.gov

Intramolecular C-H bond amination provides another direct route. Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones is an effective method for synthesizing a variety of 1H-indazoles. nih.govacs.org Similarly, rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones allows for the creation of functionalized 1H-indazoles. researchgate.net

Reductive cyclization is also a common strategy. A one-pot condensation of ortho-nitrobenzaldehydes and anilines, followed by a Cadogan reductive cyclization promoted by tri-n-butylphosphine, affords substituted 2H-indazoles under mild conditions, which can exist in tautomeric equilibrium with 1H-indazoles. researchgate.net

Finally, cyclative capture methods, such as the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes, offer an efficient, one-step synthesis of N-aryl-2H-indazoles. nih.gov

Table 1: Overview of General Synthetic Strategies for 1H-Indazoles
StrategyKey ReactantsCatalyst/ReagentDescriptionReference
[3 + 2] AnnulationArynes and Hydrazones/Diazo Compounds-Forms the indazole skeleton through a cycloaddition process. acs.orgorganic-chemistry.org
Intramolecular C-H AminationArylhydrazonesSilver(I) or Rhodium(III)Direct cyclization via C-H activation and N-N bond formation. nih.govacs.orgresearchgate.net
Reductive Cyclizationo-Nitrobenzaldehydes and AnilinesTri-n-butylphosphineCondensation followed by reductive ring closure to form the indazole. researchgate.net
Cyclative CaptureAzobenzenes and AldehydesRhodium(III)C-H bond addition followed by trapping by a nucleophile to form the ring. nih.gov

Specific Synthetic Routes to Methyl 4-nitro-1H-indazole-6-carboxylate

The synthesis of the target compound, this compound, involves the introduction of a nitro group onto a pre-existing indazole-6-carboxylate scaffold.

The most direct route to this compound is through the electrophilic nitration of Methyl 1H-indazole-6-carboxylate. nih.gov While specific literature detailing this exact transformation is sparse, the general principles of nitrating indazole systems can be applied. Typically, this involves treating the indazole substrate with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to achieve regioselectivity and avoid over-nitration or degradation of the starting material. The ester group at the 6-position is an electron-withdrawing group, which deactivates the benzene ring, while the pyrazole portion of the indazole can influence the position of nitration. Studies on the reaction of various nitro-1H-indazoles with formaldehyde (B43269) have confirmed the stability and existence of the 4-nitro-1H-indazole isomer. acs.org

Achieving regioselectivity in the functionalization of the indazole ring is a significant challenge due to the presence of multiple reactive sites and two nitrogen atoms. chim.itresearchgate.net The outcome of substitution reactions is influenced by factors such as the nature of the substituent already on the ring, the reaction conditions (acidic, basic, or neutral), and the choice of protecting groups. researchgate.netacs.org

For electrophilic substitution, such as nitration, the position of the incoming group is directed by the electronic properties of the indazole ring. The pyrazole part of the molecule generally directs electrophiles to the C3, C5, and C7 positions. However, the presence of the methyl carboxylate group at C6 complicates this. To achieve specific functionalization at the C4 position, one might need to employ strategies involving directing groups or a multi-step synthesis where the C4 position is activated or other positions are blocked.

Regioselective N-alkylation can also be controlled; for instance, under neutral or acidic conditions, substitution tends to occur at the N-2 position, whereas basic conditions favor N-1 substitution. researchgate.net While this applies to N-functionalization, it highlights the tunable reactivity of the indazole core.

Advanced Synthetic Techniques for Indazole Scaffolds

Modern organic synthesis has introduced powerful new methods for creating and modifying complex heterocyclic structures like indazoles.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach than traditional methods. researchgate.net Several studies have reported the successful C-H arylation and alkenylation of the indazole scaffold.

C3-Arylation/Alkenylation: The C3 position of both 1H- and 2H-indazoles can be selectively functionalized. Using a catalyst system like Pd(OAc)₂ with a suitable ligand and oxidant, various olefins can be coupled to the C3 position. researchgate.netacs.org Similarly, arylation at C3 can be achieved with haloarenes using palladium or copper catalysts. researchgate.net

C7-Arylation/Alkenylation: More recently, methods for the direct functionalization of the C7 position have been developed. A palladium-catalyzed C7-arylation of 3-substituted 1H-indazoles with iodoaryls has been described using Pd(OAc)₂ with 1,10-phenanthroline (B135089) as the ligand. nih.gov An oxidative C7-alkenylation of 3-substituted (1H)-indazoles has also been achieved. acs.org

These methods provide direct routes to complex indazole derivatives that would otherwise require lengthy synthetic sequences. acs.org

Table 2: Examples of Palladium-Catalyzed C-H Functionalization of Indazoles
PositionReaction TypeCatalyst System ExampleCoupling PartnerReference
C3AlkenylationPd(OAc)₂ / Ag₂CO₃Olefins acs.org
C3ArylationPdCl₂ / phen / Ag₂CO₃Haloarenes researchgate.net
C7ArylationPd(OAc)₂ / 1,10-phenanthroline / K₂CO₃Iodoaryls nih.gov
C7AlkenylationPd(OAc)₂ / Ag₂CO₃Olefins acs.org

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is particularly effective when the aromatic ring is activated by electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In the context of indazole synthesis, SNAr can be employed as a key ring-closing step. An efficient route to substituted 1-aryl-1H-indazoles involves the deprotonation of arylhydrazones derived from acetophenones or benzaldehydes that have a good leaving group (e.g., fluorine) at the ortho position and a nitro group for activation, followed by an intramolecular SNAr ring closure. researchgate.net

Another innovative approach involves formazan (B1609692) derivatives. A C₆F₅-substituted formazan can undergo a base-induced intramolecular SNAr cyclization to form an arylazoindazole in excellent yield. acs.org This demonstrates the utility of SNAr in constructing the fused heterocyclic system of indazoles from acyclic precursors. This type of reaction is a cornerstone in the synthesis of various pharmaceuticals and dyes. numberanalytics.com

Metal-mediated Intramolecular Oxidative C-H Bond Amination for 1H-Indazoles

Transition-metal-catalyzed C-H bond activation has become a powerful tool for synthesizing complex molecules, including the indazole framework. researchgate.net This approach offers a more direct and atom-economical alternative to traditional multi-step syntheses. Metal-mediated intramolecular oxidative C-H amination involves the formation of a C-N bond directly on the aromatic ring, facilitated by a metal catalyst.

Commonly employed metals for this transformation include copper (Cu) and silver (Ag). researchgate.netnih.govnih.gov For instance, a copper-promoted oxidative intramolecular C-H amination of hydrazones has been developed, which proceeds under mild conditions and provides excellent yields. researchgate.net Similarly, silver(I)-mediated intramolecular oxidative C-H amination has proven effective for constructing a variety of 3-substituted 1H-indazoles that are otherwise challenging to synthesize. nih.govnih.govacs.orgfigshare.com Preliminary mechanistic studies suggest that the silver-mediated reaction may proceed through a single electron transfer (SET) pathway. nih.govnih.gov

These methods are characterized by their operational simplicity and the use of readily available reagents. researchgate.net The transition metal catalyst activates a C-H bond on the aryl ring of a suitable precursor, such as an N-aryl hydrazone, enabling an intramolecular cyclization to form the pyrazole ring of the indazole system. This strategy allows for the creation of functionalized indazole derivatives with high tolerance for various functional groups and structural complexity. researchgate.net

Eco-Friendly and Green Chemistry Approaches in Indazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indazoles to minimize environmental impact. rsc.orgijpsjournal.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comnih.gov

Key green strategies in indazole synthesis include:

Visible-Light-Induced Synthesis: A metal-free and environmentally benign method involves the visible light-induced reduction of ortho-carbonyl-substituted azobenzenes to yield indazoles. This direct deoxygenative coupling cyclization demonstrates a wide substrate scope and excellent functional group compatibility. rsc.org

Use of Natural Catalysts: Bioactive 1H-indazoles have been synthesized using natural and efficient catalysts like lemon peel powder. researchgate.net This method, often combined with ultrasound irradiation, can lead to good yields in shorter reaction times compared to conventional methods. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is a green technique used to accelerate organic reactions. mdpi.comnih.gov It provides uniform heating, which can significantly reduce reaction times, increase product yields, and minimize the formation of byproducts, aligning with green chemistry principles by enhancing energy efficiency. ijpsjournal.commdpi.com

Solvent-Free Reactions: Conducting reactions without a solvent or in environmentally benign solvents like water or ethanol (B145695) is a core principle of green chemistry. ijpsjournal.com This minimizes the generation of toxic waste and simplifies product purification. ijpsjournal.com

These eco-friendly methods not only reduce the environmental footprint of chemical synthesis but also often result in more efficient and economical processes. mdpi.com

Purification and Characterization Techniques for this compound

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the target compound. liskonchem.com For this compound, a combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. nih.gov In the ¹H NMR spectrum of an indazole derivative, characteristic signals for the aromatic protons on the bicyclic ring system would be expected. The chemical shifts of these protons are influenced by the positions of the nitro and methyl carboxylate groups. For ¹³C NMR, distinct signals would correspond to the carbons of the indazole core, the methyl ester, and the carbon bearing the nitro group. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.gov For this compound, key absorptions would include strong peaks corresponding to the nitro group (N-O stretching), the ester carbonyl group (C=O stretching), and N-H stretching from the indazole ring. nih.govacs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecule, which is used to confirm its elemental composition. nih.govacs.org The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

The table below presents typical spectroscopic data for analogous indazole carboxylate compounds, illustrating the expected ranges and patterns.

Spectroscopic Data for Indazole Analogues
Technique Characteristic Data/Observations
¹H NMR (CDCl₃) Aromatic protons typically appear in the δ 7.0-8.5 ppm range. The methyl ester protons (-OCH₃) show a singlet around δ 3.9-4.1 ppm. nih.govacs.org
¹³C NMR (CDCl₃) The ester carbonyl carbon appears around δ 163 ppm. Aromatic carbons resonate in the δ 90-160 ppm range. The methyl carbon of the ester is typically found near δ 52-56 ppm. nih.govacs.org
IR (cm⁻¹) C=O stretch (ester): ~1710-1725 cm⁻¹. N-O stretch (nitro): Asymmetric and symmetric stretches. C-N and C-O stretches are also observable. nih.govacs.org
HRMS (EI) The molecular ion peak [M]⁺ would correspond to the calculated exact mass for the formula C₉H₇N₃O₄. nih.govacs.org

Chromatographic Methods

Chromatography is essential for the purification of the crude product and for assessing its purity. liskonchem.com

Column Chromatography: This is a standard method for purifying the synthesized compound from starting materials, byproducts, and other impurities. liskonchem.comnih.gov A silica (B1680970) gel stationary phase is commonly used, with a solvent system (eluent) of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, to separate the components based on their differential adsorption. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final product. liskonchem.com By comparing the retention time of the synthesized compound with that of a known standard, its identity can be confirmed. The area under the peak in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. liskonchem.com

Structure Activity Relationship Sar Studies of Methyl 4 Nitro 1h Indazole 6 Carboxylate Derivatives

Impact of Substituents on Biological Activities

The biological profile of indazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Functional groups alter the molecule's steric, electronic, and hydrophobic properties, which in turn dictates its binding affinity and efficacy towards specific biological targets.

The position of the electron-withdrawing nitro group on the indazole ring is a critical determinant of both chemical reactivity and biological function. Studies on various C-nitro-1H-indazoles have demonstrated that positional isomerism leads to significant differences in activity, particularly as inhibitors of enzymes like nitric oxide synthase (NOS). austinpublishinggroup.comnih.gov

For instance, 4-nitroindazole has been identified as a potent inhibitor of NOS activity. austinpublishinggroup.com In contrast, studies on the reaction of nitroindazoles with formaldehyde (B43269) have shown varied reactivity based on the nitro group's location. While indazole, 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles readily react to form (1H-indazol-1-yl)methanol derivatives, 7-nitro-1H-indazole does not participate in this reaction under similar conditions. nih.govacs.org This highlights the powerful electronic influence of the C7-nitro group on the nucleophilicity of the ring nitrogens.

The inhibitory properties against NOS isoforms are also highly dependent on this positioning. Among the C-nitro-1H-indazoles, only those substituted at the 7-position, such as 7-nitroindazole (B13768) (7-NI), have demonstrated significant inhibitory properties against neuronal NOS (nNOS). austinpublishinggroup.comnih.gov This selectivity suggests that the specific orientation of the nitro group at C7 is crucial for optimal interaction within the enzyme's active site. Mutagenicity studies in Salmonella typhimurium further underscore the importance of the nitro group's location; derivatives with a nitro group at C4 or C7 were found to be weakly or non-mutagenic, whereas substitution at C5 or C6 typically resulted in measurable mutagenic activity. nih.gov

Nitro PositionObserved Effect on Reactivity/Biological ActivityReference
4-NitroPotent inhibitor of NOS activity; reacts with formaldehyde. austinpublishinggroup.comnih.gov
5-NitroReacts with formaldehyde; shows measurable mutagenic activity. nih.govnih.gov
6-NitroReacts with formaldehyde; shows measurable mutagenic activity. nih.govnih.gov
7-NitroDoes not react with formaldehyde; potent inhibitor of nNOS; weakly mutagenic. austinpublishinggroup.comnih.govnih.gov

The carboxylate group, particularly as a methyl ester at the C6 position, significantly impacts the molecule's electronic and steric profile. While direct SAR studies on C6-carboxylate indazoles are less common than for other positions, the influence of such a group can be inferred from related structures. A carboxylate group is strongly electron-withdrawing, which decreases the electron density of the benzene (B151609) portion of the indazole ring. This electronic effect can influence the pKa of the indazole N-H, affecting its hydrogen bonding capabilities in receptor-ligand interactions.

Studies on remote C6 functionalization of related indole (B1671886) scaffolds indicate that this position is sterically accessible for substitution. frontiersin.org In the context of indazole N-alkylation, a methyl carboxylate (CO₂Me) group at the C7 position has been shown to confer excellent N-2 regioselectivity (≥ 96%), demonstrating its powerful influence on the reactivity of the adjacent pyrazole (B372694) ring. nih.gov It is plausible that a C6-carboxylate group would similarly influence the electronic distribution and reactivity of the indazole core, thereby modulating its biological activity. For example, in the design of calcium-release activated calcium (CRAC) channel blockers, the specific regio-chemistry of carboxamide groups on the indazole ring was found to be critical for activity. nih.gov

Beyond the nitro and carboxylate groups, other substitutions on the indazole ring play a vital role in defining the SAR for various biological targets, such as protein kinases. nih.gov

Structure-activity relationship studies have revealed that:

Substitution at C5 or C6 with groups like phenyl urea (B33335), phenyl amide, and benzylamine (B48309) can result in potent inhibitory activity against certain kinases. nih.gov

A C5-sulfonamide derivative showed remarkable activity, and further substitution on the phenylsulfonyl group with smaller moieties like methyl, methoxy (B1213986), or nitro groups resulted in equipotent compounds. nih.gov

The introduction of a methyl group on the indazole phenyl ring can lead to a significant increase in activity in some contexts. nih.gov

For fibroblast growth factor receptor (FGFR) inhibitors, docking studies revealed that the N-H of the indazole ring forms a critical hydrogen bond with the target enzyme, highlighting the importance of the unsubstituted N1 or N2 position for certain biological activities. nih.gov

PositionSubstituentImpact on Biological Activity (Kinase Inhibition)Reference
C5/C6Phenyl urea, Phenyl amide, BenzylamineMaintained or improved activity. nih.gov
C5SulfonamideRemarkable increase in activity. nih.gov
C5MethylLower activity compared to methoxy derivatives. nih.gov
C5MethoxyHigh potency observed. nih.gov

Conformational Analysis and Tautomerism in Indazole Derivatives

The three-dimensional conformation of indazole derivatives and the potential for tautomerism are fundamental aspects that influence their interaction with biological macromolecules. Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The 1H-tautomer is generally more thermodynamically stable than the 2H form and is therefore the predominant tautomer in solution. nih.govresearchgate.net However, the energy difference is relatively small, and the less stable 2H-tautomer can be important for biological activity or as a synthetic intermediate. researchgate.net

Crystallographic and computational analyses of nitroindazoles bound to NOS have shown that these inhibitors can induce significant conformational changes in the enzyme's active site. researchgate.net Inhibitors like 5-, 6-, and 7-nitroindazole, which possess only one hydrogen bond donor, cannot form the same interactions as the natural substrate. Instead, they cause a reorientation of key amino acid residues, such as glutamate, creating an altered active site environment. researchgate.net The affinity of these inhibitors is derived from π-stacking interactions with the heme cofactor and the formation of new hydrogen bonds. researchgate.net X-ray crystallographic studies of (1H-indazol-1-yl)methanol derivatives, including 4-nitro, 5-nitro, and 6-nitro variants, reveal that they form dimers in the solid state through intermolecular O-H···N hydrogen bonds. nih.govacs.org

Stereochemical Considerations and Enantioselectivity in Indazole Chemistry

When a substituent on the indazole ring creates a chiral center, the stereochemistry of the molecule becomes a critical factor for its biological activity. Often, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or contribute to off-target effects. Consequently, the development of enantioselective synthetic methods is of paramount importance in indazole chemistry. pnrjournal.com

Significant progress has been made in the highly enantioselective synthesis of indazoles, particularly those with a C3-quaternary chiral center. chemrxiv.orgamazonaws.com Methods utilizing copper hydride (CuH) catalysis have been developed for the highly C3-selective allylation of 1H-indazoles. nih.govmit.edu This approach allows for the efficient preparation of a variety of C3-allyl 1H-indazoles with excellent levels of enantioselectivity. chemrxiv.orgamazonaws.com Density functional theory (DFT) calculations suggest that these reactions proceed through a six-membered Zimmerman-Traxler-type transition state, where the enantioselectivity is controlled by steric interactions between the ligand, substrate, and incoming group. chemrxiv.orgmit.edu The ability to control the stereochemistry at specific positions on the indazole scaffold is a powerful tool for optimizing the potency and selectivity of drug candidates.

Biological Activities and Pharmacological Potential of Methyl 4 Nitro 1h Indazole 6 Carboxylate and Its Analogues

Anticancer Activities

Indazole derivatives have emerged as a versatile class of compounds with a broad spectrum of anticancer activities. Their ability to interact with various biological targets has led to the development of numerous inhibitors for cancer therapy. The structural diversity of the indazole core allows for modifications that can be tailored to specific therapeutic targets, making it a privileged scaffold in oncology drug discovery.

Tyrosine Threonine Kinase (TTK) Inhibition

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a crucial component of the spindle assembly checkpoint, a key mechanism for ensuring proper chromosome segregation during cell division. Elevated TTK expression is observed in various cancers and is often associated with a poor prognosis, making it an attractive target for anticancer drug development.

Research into indazole-based compounds has led to the discovery of potent TTK inhibitors. A screening campaign and subsequent optimization identified an indazole core with sulfamoylphenyl and acetamido moieties at the 3 and 5 positions, respectively, as a novel class of TTK inhibitors. One of the most potent compounds from this class, CFI-400936, demonstrated an IC50 of 3.6 nM against TTK and showed significant activity in cell-based assays. nih.gov Further structure-guided optimization led to the development of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. These compounds, particularly those incorporating a 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl bicyclic system, exhibited potent TTK inhibition with IC50 values of less than 10 nM and good microsomal stability.

Table 1: TTK Inhibitory Activity of Indazole Analogues

Compound TTK IC50 (nM)
CFI-400936 3.6

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a vital role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in the development and progression of various cancers. Consequently, FGFRs are considered important targets for cancer therapy.

Fragment-led de novo design has been utilized to identify indazole-based pharmacophores for FGFR kinase inhibition. This approach led to the development of indazole-containing fragments that inhibit FGFR1–3 in the micromolar range (0.8–90 μM), with notable ligand efficiencies. nih.gov For example, one of the most active indazole derivatives from a library of 23 compounds showed an IC50 value of 36 μM against FGFR1. nih.gov These findings highlight the potential of the indazole scaffold as a starting point for the development of more potent and selective FGFR inhibitors.

Table 2: FGFR1 Inhibitory Activity of Indazole Analogues

Compound FGFR1 IC50 (μM)
Indazole analogue 4 >50% inhibition at 100 μM
Indazole analogue 5 >50% inhibition at 100 μM

Estrogen Receptor Degradation (SERDs)

The estrogen receptor (ER) is a key driver in the majority of breast cancers. Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that not only block the ER signaling pathway but also promote the degradation of the ER protein. This dual mechanism of action makes them effective in treating breast cancers, including those that have developed resistance to other endocrine therapies.

A series of indazole-based compounds have been developed and optimized as SERDs. nih.gov These compounds have shown promise in preclinical models of ER-positive breast cancer. The development of tricyclic indazoles represents a novel class of selective estrogen receptor degrader antagonists. Modifications to the indazole core and its substituents have been explored to enhance ER degradation and antagonism in vitro, leading to compounds with improved antitumor activity in vivo. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune evasion by cancer cells. By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment that allows tumors to escape immune surveillance. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

The mutagenic activities of nitro derivatives of indazole have been investigated, with the position of the nitro group significantly influencing this activity. nih.gov A nitro group at the C5 or C6 position of the indazole ring generally resulted in measurable mutagenic activity. nih.gov Furthermore, a series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against IDO1. One of the most potent compounds in this series displayed an IDO1 inhibitory potency with an IC50 value of 0.74 μM in an enzymatic assay. mdpi.com

Table 3: IDO1 Inhibitory Activity of an Indazole Analogue

Compound IDO1 IC50 (μM)

FMS-like Tyrosine Kinase 3 (FLT3) and its Mutants Inhibition

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation. This makes FLT3 an important therapeutic target in AML.

A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives have been designed and synthesized as potent FLT3 inhibitors. The synthesis of these compounds started from the commercially available methyl 1H-indazole-6-carboxylate, a close analogue of Methyl 4-nitro-1H-indazole-6-carboxylate. nih.gov The most potent inhibitor from this series, compound 8r, demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants, with IC50 values in the nanomolar range. Specifically, it inhibited FLT3, FLT3-ITD (W51), and FLT3-TKD (D835Y) with IC50 values of 41.6 nM, 22.8 nM, and 5.64 nM, respectively. nih.gov

Table 4: FLT3 Inhibitory Activity of Indazole Analogues

Compound FLT3 IC50 (nM) FLT3-ITD (W51) IC50 (nM) FLT3-TKD (D835Y) IC50 (nM)

Histone Deacetylase 6 (HDAC6) Inhibition

Histone Deacetylase 6 (HDAC6) is a unique member of the HDAC family, primarily located in the cytoplasm, where it deacetylates non-histone proteins involved in various cellular processes, including cell migration and protein degradation. HDAC6 is overexpressed in several cancers and is considered a promising target for anticancer drug development.

While specific studies on this compound as an HDAC6 inhibitor are not available, the broader class of indazole derivatives has been explored for this activity. A novel series of HDAC inhibitors based on a 3-hydroxy-isoxazole zinc-binding group has been identified, with some compounds showing good potency against HDAC6. The most active compound in this series reached an IC50 of 700 nM. nih.gov Although not directly derived from the target compound, this research indicates the potential of heterocyclic scaffolds, including indazoles, to be developed into effective HDAC6 inhibitors.

Table 5: HDAC6 Inhibitory Activity of a 3-hydroxy-isoxazole based inhibitor

Compound HDAC6 IC50 (nM)

Anti-proliferative Effects on Specific Cancer Cell Lines (e.g., HL60, HCT116)

Analogues of this compound, particularly those sharing the core indazole structure, have demonstrated notable anti-proliferative activity against various human cancer cell lines. Research into indazole-containing compounds has identified them as promising templates for the development of novel anticancer agents. nih.gov

One study focused on new derivatives of indole-6-carboxylate esters, which are structurally related to indazole-6-carboxylates. These compounds were tested for their cytotoxic effects against several cancer cell lines, including the human colorectal carcinoma cell line HCT116. nih.gov Specific derivatives, such as those incorporating hydrazine-1-carbothioamide and oxadiazole moieties, were found to be potent cytotoxic agents, capable of arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis. nih.gov For example, a novel derivative of picolinic acid was shown to induce apoptosis in human non-small cell lung cancer cells. While not indazoles, these findings for related heterocyclic carboxylates highlight the potential of this chemical class in oncology.

Another area of research involves indazole derivatives designed as kinase inhibitors, which often exhibit significant anti-cancer activity. nih.gov For instance, certain 6-aminoindazole derivatives have shown excellent cytotoxicity in the HCT116 cell line. In one study, a series of 6-substituted amino-1H-indazole derivatives were evaluated, with seven out of eight synthesized compounds showing growth inhibitory activity in four human cancer cell lines, with IC50 values ranging from 2.9 to 59.0 µM.

While direct studies on this compound's effect on the human promyelocytic leukemia cell line (HL60) are not prominent, research on other compound classes, such as ficifolidione derivatives, has shown high cytotoxicity against HL60 cells, with activity induced via apoptosis. nih.gov This underscores the value of screening novel chemical entities like nitroindazole derivatives against a broad panel of cancer cell lines, including those of hematologic origin.

Compound Class/DerivativeCell LineActivityReference
Indole-6-carboxylate esters (Analogues)HCT116 (Colon)Potent cytotoxic agents, induce G2/M arrest and apoptosis. nih.gov
6-Substituted amino-1H-indazole derivatives (Analogues)HCT116 (Colon)Growth inhibitory activity (IC50 range: 2.9 - 59.0 µM).
Ficifolidione derivatives (Unrelated)HL60 (Leukemia)High cytotoxicity (IC50 < 10 µM), induced via apoptosis. nih.gov

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibition for Inflammatory Diseases

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial in cell proliferation, survival, and differentiation. The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells, making it a key target for treating B-cell malignancies and inflammatory diseases. The indazole scaffold has emerged as a valuable core structure for the development of potent and selective PI3Kδ inhibitors. globethesis.commdpi.com

Through scaffold-hopping strategies, researchers have successfully designed and synthesized series of indazole derivatives that act as propeller-shaped PI3Kδ inhibitors. globethesis.com In one study, 26 such derivatives were prepared, leading to the identification of a novel compound with high isoform selectivity and a favorable pharmacokinetic profile. globethesis.com This compound demonstrated robust suppression of the downstream AKT pathway, inducing apoptosis in hepatocellular carcinoma models. globethesis.com

Structure-activity relationship (SAR) studies have been crucial in optimizing these inhibitors. It has been noted that modifications to the indazole core can significantly enhance selectivity for PI3Kδ over other isoforms. For example, while the indazole group of the inhibitor GDC-0941 forms key hydrogen bonds, its selectivity is poor. researchgate.net Strategic modifications aimed at optimizing interactions with specific amino acids in the enzyme's active site, such as Trp-760, can improve selectivity. researchgate.net A series of 3-ethynyl-1H-indazoles were found to exhibit low micromolar inhibition against key components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. nih.gov

Compound SeriesTargetKey FindingsReference
Indazole DerivativesPI3KδIdentified novel, potent, and selective inhibitors via scaffold-hopping. globethesis.com
Pyrazolo[1,5-a]pyrimidine DerivativesPI3KδAchieved selectivity by modifying the heterocycle occupying the affinity pocket. One compound showed an IC50 of 18 nM. researchgate.net
3-Ethynyl-1H-indazolesPI3K pathway (PI3K, PDK1, mTOR)Exhibited low micromolar inhibition against multiple pathway components. nih.gov

Antimicrobial Activities

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of nitro-substituted heterocyclic compounds is well-established. While specific data on this compound is limited, studies on closely related nitroimidazole analogues provide significant insight into potential efficacy. The nitro group is a key pharmacophore that, upon bioreductive activation within microbial cells, leads to cytotoxic effects.

Derivatives of 1,2,4-triazole (B32235), another nitrogen-containing heterocycle, have shown significant antibacterial activity. nih.govresearchgate.net In some cases, hybrids of 1,2,4-triazole with fluoroquinolones like ciprofloxacin (B1669076) displayed enhanced activity against both Gram-positive and Gram-negative bacteria compared to the parent antibiotic. mdpi.com For instance, certain conjugates showed potent activity against S. typhi with a minimum inhibitory concentration (MIC) of 0.78 µM. mdpi.com

Gram-negative bacteria are inherently more resistant to many antibiotics due to their protective outer membrane. core.ac.uk However, some heterocyclic compounds have shown promise. For example, a series of methylthio-linked pyrimidinyl-1,2,4-triazoles were found to be more active against Gram-negative bacteria than Gram-positive ones, with a 4-nitro substituted compound showing pronounced activity against P. aeruginosa. nih.gov Conversely, nitrofuran derivatives like furazidin have demonstrated broad-spectrum activity, with lower MICs than nitrofurantoin (B1679001) against both Gram-negative (MICs: 4–64 mg/L) and Gram-positive (MICs: 2–4 mg/L) uropathogens. nih.gov This body of evidence suggests that the 4-nitro-indazole scaffold warrants investigation for antibacterial properties.

Antifungal Properties (e.g., against Candida albicans, Candida glabrata, Rhizopus oryzae)

Invasive fungal infections, particularly those caused by Candida species, pose a significant threat, especially to immunocompromised individuals. Candida glabrata is an emerging pathogen notable for its reduced susceptibility to azole antifungal drugs. mdpi.comnih.gov The search for novel antifungal agents has led to the exploration of various heterocyclic scaffolds, including indazoles.

Research has described a series of indazole-linked triazoles as potential antifungal agents. One such analogue, featuring a 5-bromo substitution on the indazole ring, exhibited significant in vitro antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. This compound also demonstrated excellent efficacy against Candida albicans in a murine infection model following oral administration.

Other heterocyclic compounds have also shown promise. Ketoconazole sulfonamide analogs, for example, have been shown to possess in vitro antifungal properties against both C. albicans and C. glabrata. mdpi.com The minimum inhibitory concentration (MIC₇₅) for some of these analogs was as low as 125 nM against C. albicans and 500 nM against C. glabrata. mdpi.com Natural compounds are also a source of new antifungals; Hinokitiol, a natural monoterpenoid, showed excellent activity against C. albicans with a MIC of 8.21 µg/mL and was also effective against fluconazole-resistant strains. nih.gov These findings support the potential of the indazole scaffold, as present in this compound, as a basis for developing new antifungal therapies.

Antiprotozoal Activity (e.g., against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

Nitro-heterocyclic compounds, particularly 5-nitroimidazoles like metronidazole (B1676534), are first-line drugs for treating infections caused by protozoan parasites such as Giardia lamblia (syn. intestinalis), Entamoeba histolytica, and Trichomonas vaginalis. nih.govpreprints.orgpreprints.orgmdpi.comnih.gov The therapeutic action of these compounds relies on the reductive activation of the nitro group within the anaerobic or microaerophilic environment of these parasites, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules.

Given the structural similarity, 4-nitroindazole derivatives are promising candidates for antiprotozoal activity. Research on nitroimidazole carboxamide analogues has led to the development of compounds with improved potency against these parasites. nih.govpreprints.org Several novel nitroimidazole carboxamides exhibited potent activity against both metronidazole-sensitive and resistant strains of G. lamblia (EC₅₀ = 0.1–2.5 µM) and showed improved activity against E. histolytica (EC₅₀ = 1.7–5.1 µM) and T. vaginalis (EC₅₀ = 0.6–1.4 µM) when compared to metronidazole. nih.govpreprints.org These compounds generally displayed low toxicity against mammalian cells, indicating a favorable selectivity index. preprints.org

Compound ClassOrganismActivity (EC₅₀)Reference
Novel Nitroimidazole CarboxamidesGiardia lamblia (Resistant Strains)0.1 - 2.5 µM nih.govpreprints.org
Novel Nitroimidazole CarboxamidesEntamoeba histolytica1.7 - 5.1 µM nih.govpreprints.org
Novel Nitroimidazole CarboxamidesTrichomonas vaginalis0.6 - 1.4 µM nih.govpreprints.org
Metronidazole (Reference)Giardia lamblia (Resistant Strains)6.1 - 18 µM nih.gov
Metronidazole (Reference)Entamoeba histolytica~5.0 µM nih.gov
Metronidazole (Reference)Trichomonas vaginalis~0.8 µM nih.gov

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health challenge. The nitroimidazoles are a promising class of compounds with demonstrated antitubercular activity. researchgate.net Notably, the 4-nitroimidazole (B12731) PA-824 is active against both aerobically replicating and anaerobically non-replicating (dormant) Mtb, a crucial feature for shortening treatment duration. researchgate.net In contrast, 5-nitroimidazoles like metronidazole are typically active only against anaerobic Mtb. researchgate.net

The activity of these compounds is dependent on the nitro group. researchgate.net For 4-nitroimidazoles, key determinants of aerobic activity include the presence of a bicyclic oxazine (B8389632) ring and a lipophilic side chain. researchgate.net This activity is often correlated with the compound's efficiency as a substrate for the deazaflavin-dependent nitroreductase (Ddn), an enzyme unique to mycobacteria that activates the prodrug. researchgate.net

While direct studies on this compound are not widely available, its 4-nitro-heterocyclic structure is highly relevant. Research into other nitro-containing scaffolds has also yielded potent antitubercular agents. For example, a thiazeto-quinoline derivative containing a nitro group was found to be a highly active compound in vitro, with MICs of 0.09 µM against Mtb H37Rv and <0.09 µM against a multidrug-resistant strain. nih.gov This compound was over 500 times more potent than isoniazid (B1672263) against the MDR strain. nih.gov The established success of the 4-nitroimidazole scaffold strongly suggests that 4-nitroindazole analogues are worthy of investigation as potential novel antitubercular agents. researchgate.netjapsonline.com

Anti-inflammatory and Analgesic Properties

Indazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, primarily through the inhibition of key enzymes in the inflammatory pathway. researchgate.net

A key mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Several analogues of this compound have been explored as COX-2 inhibitors.

For instance, a series of 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and evaluated for their anti-inflammatory activity. Docking studies of these compounds into the catalytic site of COX-2 helped identify derivatives with good binding energies. nih.gov Two lead compounds from this series demonstrated in vivo anti-inflammatory effects in Freund's adjuvant-induced arthritis and carrageenan-induced oedema models in rats, without causing gastric injury at high doses. nih.gov

Other heterocyclic compounds with structural similarities, such as pyrazole (B372694) derivatives, have also shown significant COX-2 inhibitory activity. For example, certain pyrazole carboxylate derivatives have exhibited excellent COX-2 inhibition with IC50 values ranging from 0.059 to 3.89 μM, comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC50 = 0.22 μM). researchgate.net Some of these derivatives also displayed potent inhibition of pro-inflammatory mediators like TNF-α and PGE2. researchgate.net The structural similarity between indazole and pyrazole suggests that indazole-based compounds could have a similar potential for COX-2 inhibition.

Table 1: COX-2 Inhibitory Activity of Selected Pyrazole Analogues

Compound COX-2 IC50 (µM) COX-2 Selectivity Index (S.I.) Reference
Derivative 15c 0.059 - 3.89 28.56 - 98.71 researchgate.net
Derivative 15d 0.059 - 3.89 28.56 - 98.71 researchgate.net
Derivative 15h 0.059 - 3.89 28.56 - 98.71 researchgate.net
Derivative 19d 0.059 - 3.89 28.56 - 98.71 researchgate.net
Celecoxib (Standard) 0.22 13.65 researchgate.net

Certain indazole derivatives have demonstrated antiplatelet effects. One study identified ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as a protease-activated receptor 4 (PAR4) antagonist, which plays a role in platelet aggregation. nih.gov A series of derivatives of YD-3 were synthesized and evaluated for their anti-PAR4 activity. nih.gov

Among the synthesized compounds, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate showed potent inhibitory effects on PAR4-mediated platelet aggregation. nih.gov Another analogue, ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate, exhibited a dual inhibitory effect on both PAR4 and the formation of thromboxane, another mediator of platelet aggregation. nih.gov These findings suggest that the indazole scaffold is a promising starting point for the development of novel antiplatelet agents. nih.gov

Antidiabetic Agents

The indazole core structure has been a focus in the development of novel therapeutic agents for type 2 diabetes mellitus, with research targeting different mechanisms to control blood glucose levels.

Antagonism of the glucagon (B607659) receptor (GCGR) is a promising strategy for managing type 2 diabetes by inhibiting glucagon-induced glucose production in the liver. researchgate.net A series of indazole- and indole-based compounds have been designed as potent glucagon receptor antagonists (GRAs). nih.gov

In one study, an indazole-based GRA, compound 16d, was found to be orally active in an acute glucagon challenge model in humanized GCGR mice. nih.gov It significantly blunted the glucagon-induced increase in glucose levels and also lowered acute glucose levels in obese diabetic mice. nih.gov This highlights the potential of indazole derivatives to act as effective glucagon receptor antagonists for the treatment of type 2 diabetes. researchgate.netnih.gov

Research into indazole-based compounds has led to the discovery of potent α-glucosidase inhibitors. nih.govresearchgate.net A series of indazole-endowed thiadiazole hybrid derivatives demonstrated remarkable inhibitory activity against α-glucosidase. nih.govresearchgate.net This suggests that the indazole scaffold can be a valuable component in designing compounds that modulate glucose metabolism, although the specific mechanism of glucokinase activation requires further investigation for this class of compounds.

Table 2: α-Glucosidase Inhibitory Activity of Indazole-Thiadiazole Hybrids

Compound α-Glucosidase IC50 (µM) Reference
Derivative 1 6.29 ± 0.38 - 17.65 ± 1.20 nih.gov
Derivative 2 6.29 ± 0.38 - 17.65 ± 1.20 nih.gov
Derivative 3 6.29 ± 0.38 - 17.65 ± 1.20 nih.gov
Derivative 5 6.29 ± 0.38 - 17.65 ± 1.20 nih.gov
Derivative 7 6.29 ± 0.38 - 17.65 ± 1.20 nih.gov
Derivative 8 6.29 ± 0.38 - 17.65 ± 1.20 nih.gov
7-Deazaxanthine (Standard) 11.20 ± 0.56 nih.gov

Other Reported Biological Activities

The versatile indazole scaffold has been associated with a variety of other biological activities, indicating a broad therapeutic potential for its derivatives.

Antimicrobial Activity: Nitro-based indazole derivatives have been evaluated for their antibacterial properties. A study on new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives showed that some of the nitro compounds exhibited antibacterial activity against N. gonorrhoeae with MIC values ranging from 62.5 to 250 μg/mL, without showing hemolytic activity in human red blood cells. nih.gov Another study on indazole-based thiadiazole hybrids also reported promising antibacterial activity against E. coli, E. faecalis, and S. aureus. nih.gov

Anticancer Activity: Indazole derivatives are present in several FDA-approved small-molecule anti-cancer drugs. rsc.org Research has shown that certain indazole derivatives can inhibit the growth of various cancer cell lines. nih.gov For example, some nitro-based indazoles displayed antiproliferative activity against the NCI-H460 lung carcinoma cell line with IC50 values between 5 and 15 μM. nih.gov Another study identified an indazole derivative, compound 2f, with potent growth inhibitory activity against several cancer cell lines (IC50 = 0.23–1.15 μM). rsc.org This compound was found to induce apoptosis, inhibit cell proliferation and colony formation, and suppress tumor growth in vivo. rsc.org

Antileishmanial Activity: Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated as potential antileishmanial candidates. Some of these derivatives demonstrated strong to moderate activity against Leishmania infantum. nih.gov

Table 3: Other Biological Activities of Indazole Analogues

Activity Compound/Analogue Type Key Findings Reference
Antibacterial 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles MIC values of 62.5 - 250 µg/mL against N. gonorrhoeae. nih.gov
Anticancer Nitro-based indazoles IC50 values of 5 - 15 µM against NCI-H460 lung cancer cells. nih.gov
Anticancer Indazole derivative 2f IC50 values of 0.23 - 1.15 µM against various cancer cell lines. rsc.org
Antileishmanial 3-chloro-6-nitro-1H-indazole derivatives Strong to moderate activity against Leishmania infantum. nih.gov

Antioxidant Activity

Indazole derivatives have demonstrated notable antioxidant properties. In one study, indazole and its analogues, 5-aminoindazole (B92378) and 6-nitroindazole (B21905), were assessed for their ability to inhibit lipid peroxidation and scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. nih.gov All three compounds exhibited a concentration-dependent inhibition of lipid peroxidation. nih.gov At a concentration of 200µg/ml, 5-aminoindazole and 6-nitroindazole showed a higher degree of inhibition of lipid peroxidation at 81.25% and 78.75% respectively, compared to indazole's 64.42%. nih.gov

The study also revealed concentration-dependent DPPH radical scavenging activity. nih.gov At a concentration of 200µg/ml, 6-nitroindazole demonstrated the highest degree of inhibition at 72.60%. nih.gov These findings suggest that the antioxidant effects of these indazole derivatives may be linked to their ability to counteract reactive oxygen species. nih.gov

Inhibition of Lipid Peroxidation and DPPH Activity by Indazole Derivatives
CompoundConcentration (µg/ml)Lipid Peroxidation Inhibition (%)DPPH Activity Inhibition (%)
Indazole20064.4257.21
5-aminoindazole20081.2551.21
6-nitroindazole20078.7572.60

Anti-HIV Activity

The indazole scaffold is recognized as a valuable component in the development of agents to combat the human immunodeficiency virus (HIV). researchgate.netnih.gov While research on this compound itself is limited in this context, various analogues have been investigated. The anti-HIV potential of heterocyclic compounds, including indazoles, is an active area of research, with a focus on developing more effective and less toxic therapeutics. researchgate.net Studies on related nitro-heterocyclic compounds, such as 4-nitroimidazoles, have shown that certain derivatives can inhibit HIV-1 replication in cell cultures. researchgate.netresearchgate.net For instance, some synthesized 4-nitroimidazole derivatives exhibited activity against HIV-1, although their selectivity index varied. researchgate.netkuleuven.be This line of research suggests that the nitro-substituted indazole core could be a promising starting point for the design of novel anti-HIV agents.

Antiarrhythmic Properties

Indazole derivatives have been identified as having significant potential in the management of cardiovascular diseases, including cardiac arrhythmias. nih.govnih.gov The versatility of the indazole ring allows for structural modifications that can lead to compounds with desired cardiovascular effects. nih.gov Research has pointed to the development of indazole-containing molecules for various cardiovascular conditions, with some compounds showing promise in experimental settings. nih.govnih.gov For example, the indazole derivative DY-9760e has demonstrated cardioprotective effects, which are relevant to conditions that can precipitate arrhythmias. nih.gov While specific antiarrhythmic data for this compound is not detailed, the broader class of indazole derivatives continues to be a subject of interest for developing novel treatments for heart rhythm disorders. nih.gov

Antidepressant Activity

There is evidence suggesting that indazole derivatives possess antidepressant properties. researchgate.net The central nervous system is a key target for many indazole-based compounds. While direct studies on this compound are not prominent, related heterocyclic structures have shown antidepressant-like effects in preclinical models. For example, compounds containing benzimidazole (B57391) and benzothiazole (B30560) rings, which share some structural similarities with indazoles, have been reported to exhibit antidepressant-like activity. mdpi.com These effects are often linked to interactions with the serotonergic system. mdpi.com The potential for indazole analogues to modulate neurotransmitter systems makes them an area of interest for the development of new antidepressant medications.

Herbicide Potential

Indazole derivatives have been successfully developed as potent herbicides for agricultural use. nih.govmdpi.com Certain 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have demonstrated effective control of a wide range of annual weeds in paddy fields. nih.gov These compounds have shown good selectivity for rice crops when applied pre-emergence. nih.gov In greenhouse conditions, some analogues were effective at application rates as low as 16-63 g AI ha-1. nih.gov The mode of action for some indazole-based herbicides is similar to that of synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid. mdpi.com This makes them valuable tools for weed management, particularly in addressing herbicide resistance. mdpi.com

Herbicidal Activity of Indazole Analogues
Weed SpeciesActivity LevelReference Compound Type
Annual Weeds (Paddy)Potent2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives
BarnyardgrassEffective4,5,6,7-tetrahydroindazole derivatives
MonochoriaEffective4,5,6,7-tetrahydroindazole derivatives

Treatment of Osteoporosis

Indazole derivatives have emerged as potential therapeutic agents for the treatment of osteoporosis. researchgate.netbenthamdirect.com Research has identified a series of these compounds as activators of Sirtuin 1 (Sirt 1), a protein that plays a role in bone formation. nih.gov Through high-throughput screening, specific indazole derivatives were found to enhance Sirt 1 activity and promote osteogenesis in cell-based assays. nih.gov This suggests that Sirt 1 activators based on the indazole scaffold could be promising candidates for developing new treatments to combat bone loss associated with osteoporosis. nih.gov

Neurodegenerative Diseases

The indazole scaffold has emerged as a significant pharmacophore in the quest for novel therapeutics for neurodegenerative diseases. nih.gov While direct studies on this compound are not extensively documented in publicly available research, numerous analogues and derivatives of indazole have demonstrated promising activity in preclinical models of Alzheimer's and Parkinson's disease. researchgate.netresearchgate.net The therapeutic potential of these compounds stems from their ability to modulate multiple targets implicated in the pathophysiology of these complex disorders. researchgate.netresearchgate.net

Research into indazole derivatives has revealed several mechanisms through which they may exert neuroprotective effects. These include the inhibition of key enzymes such as cholinesterases and monoamine oxidase, as well as anti-inflammatory and antioxidant activities. researchgate.netresearchgate.net

A notable area of investigation for nitroindazole derivatives has been their role as inhibitors of monoamine oxidase (MAO), particularly MAO-B. researchgate.net The oxidative deamination of dopamine (B1211576) by MAO-B is a significant contributor to oxidative stress in dopaminergic neurons, a key pathological feature of Parkinson's disease. researchgate.net Inhibition of MAO-B can therefore be a valuable therapeutic strategy. Studies have examined various synthesized 5-nitroindazoles and 6-nitroindazole as inhibitors of MAO. researchgate.net

Furthermore, some indazole derivatives have shown neuroprotective effects against amyloid-beta (Aβ)-induced cell death in human neuroblastoma SH-SY5Y cells, suggesting a potential role in Alzheimer's disease. researchgate.net The pathogenesis of Alzheimer's disease is multifactorial, with cholinesterase-induced depletion of acetylcholine (B1216132) being a key element. researchgate.net Consequently, the development of cholinesterase inhibitors is a major focus of research. Certain indazole derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE). researchgate.net

The table below summarizes the reported biological activities of various indazole analogues relevant to neurodegenerative diseases.

Compound ClassTarget/ActivityModel SystemKey Findings
Indazole DerivativesButyrylcholinesterase (BChE) InhibitionIn vitro enzyme assaysPotent and selective inhibition of BChE. researchgate.net
5-substituted Indazole DerivativesAcetylcholinesterase (AChE)/BChE and BACE1 Inhibition, Anti-inflammatory, NeuroprotectiveIn vitro enzyme assays, Raw 264.7 cells, Human neuroblastoma SH-SY5Y cellsDual inhibition of AChE/BChE and BACE1; neuroprotective effects against Aβ-induced cell death. researchgate.net
Nitroindazole Derivatives (5-nitroindazoles, 6-nitroindazole)Monoamine Oxidase (MAO) InhibitionHuman MAO-B and mitochondriaInhibition of MPTP oxidation, a neurotoxin relevant to Parkinson's disease models. researchgate.net
Fluorinated IndazolesNeuronal Nitric Oxide Synthase (nNOS) and Inducible Nitric Oxide Synthase (iNOS) InhibitionIn vitro enzyme assaysInhibition of NOS isoforms, with implications for reducing nitrosative stress. researchgate.netnih.gov

Computational and Theoretical Studies on Methyl 4 Nitro 1h Indazole 6 Carboxylate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a small molecule (ligand), such as an indazole derivative, into the binding site of a target protein. The goal is to predict the binding mode and affinity of the ligand, which helps in understanding its potential biological activity.

For indazole derivatives, molecular docking simulations have been instrumental in exploring their interactions with various biological targets. For instance, studies on indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy, have used docking to elucidate binding efficiency and stability within the protein's active site. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues of the target protein. nih.gov Although specific docking studies focusing solely on Methyl 4-nitro-1H-indazole-6-carboxylate are not extensively detailed in the provided context, the methodologies applied to structurally similar indazole compounds provide a framework for how its interactions with therapeutic targets could be modeled and analyzed. nih.govnih.govresearchgate.net The insights gained from such simulations are vital for the rational design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By correlating variations in molecular properties (descriptors) with changes in efficacy, QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govnih.gov

For classes of compounds like indazole derivatives, QSAR studies are employed to understand the structural requirements for their biological activities, such as their role as enzyme inhibitors. nih.gov These analyses involve calculating a wide range of molecular descriptors that quantify various aspects of a molecule's structure, including its physicochemical, topological, and geometrical properties. nih.gov

QSAR models can be broadly categorized into two main types: 2D-QSAR and 3D-QSAR.

2D-QSAR models use descriptors that are derived from the two-dimensional representation of a molecule, such as molecular weight, logP, and topological indices. These models are computationally less intensive and are useful for establishing general relationships between structure and activity. nih.gov Methods like multiple linear regression (MLR) are often used to build the predictive models. nih.govbiointerfaceresearch.com

3D-QSAR models, on the other hand, utilize descriptors derived from the three-dimensional structure of the molecules, providing a more detailed and spatially-aware analysis. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in 3D-QSAR. researchgate.netrsc.org These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. nih.gov The resulting 3D contour maps visualize regions where modifications to the molecular structure are likely to increase or decrease activity, offering direct guidance for the design of new analogues. nih.gov For indazole derivatives studied as HIF-1α inhibitors, both field-based and Gaussian-based 3D-QSAR studies have been performed to understand the variables influencing their inhibitory potency. nih.gov

Table 1: Statistical Parameters for a Sample 3D-QSAR (CoMSIA) Model for Antimalarial Agents

ParameterValueDescription
0.739Cross-validated correlation coefficient (internal predictive ability)
0.844Non-cross-validated correlation coefficient (goodness of fit)
R²pred0.932Correlation coefficient for the external test set (external predictive ability)

This table presents data from a study on azaaurones, illustrating the statistical validation of a typical 3D-QSAR model. Such parameters are crucial for assessing the reliability and predictive power of models developed for compounds like indazoles. rsc.org

A key outcome of QSAR analysis is the identification of molecular descriptors that are critical for the biological activity of a series of compounds. These descriptors highlight the specific molecular properties that drive the ligand-target interaction.

For indazole derivatives, 3D-QSAR studies have shown that steric and electrostatic properties are often crucial. nih.gov The contour maps generated from CoMFA and CoMSIA can indicate:

Steric Descriptors: Favorable or unfavorable regions for bulky substituents. Green contours, for example, might indicate where adding a larger group could enhance activity, while yellow contours might suggest steric hindrance.

Electrostatic Descriptors: Regions where positive or negative electrostatic potential is favorable. Blue contours could signify that an electropositive group is preferred, whereas red contours might indicate a preference for an electronegative group.

By analyzing these maps, researchers can deduce that features like hydrogen bond donors, acceptors, and hydrophobic groups at specific positions on the indazole scaffold are essential for efficacy. nih.gov This structural framework is invaluable for the rational design of new derivatives with improved potency. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.net It is a widely used tool for predicting a variety of molecular properties, including geometries, reaction energies, and vibrational frequencies. researchgate.netdntb.gov.ua For nitro-indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have provided deep insights into their chemical behavior. nih.govacs.orgresearchgate.net

DFT calculations are highly effective for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying transition states and intermediates to determine the most likely reaction pathway.

A notable study investigated the mechanism of the addition of various nitro-1H-indazoles to formaldehyde (B43269) in an acidic aqueous solution. nih.govresearchgate.net DFT calculations were employed to provide a sound theoretical basis for the experimental observations. acs.orgsemanticscholar.org The calculations helped to understand why the reaction yields N1-substituted derivatives. nih.gov By modeling the energies of different potential intermediates and transition states, researchers can determine the favorability of one reaction pathway over another. For instance, in the reaction with formaldehyde, DFT can help explain why 4-nitro- and 6-nitro-1H-indazoles react, while 7-nitro-1H-indazole does not under the same conditions. nih.govacs.org

Many heterocyclic compounds, including indazoles, can exist in different tautomeric forms. For indazole, the proton on the nitrogen atom can be located at the N1 or N2 position, leading to 1H- and 2H-tautomers. The relative stability of these tautomers is crucial as it can affect the molecule's chemical reactivity and biological interactions.

DFT calculations have been used to determine the relative energies and, therefore, the stability of the tautomers of indazole and its nitro-substituted derivatives. nih.gov For the parent indazole molecule, calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov Similar stability trends are often observed for substituted indazoles. These theoretical findings are essential for predicting the predominant form of the molecule in different environments and for interpreting experimental data, such as NMR spectra. nih.govacs.org Furthermore, DFT can be used for conformational analysis, for example, to determine the rotational orientation of the nitro group relative to the indazole ring system. nih.gov

Table 2: Calculated Energy Differences Between Indazole Tautomers

MethodEnergy Difference (kJ·mol⁻¹)Reference
MP2/6-31G** (gas phase)15 nih.gov
Other methods (gas phase)14.5 nih.gov
Other methods (water)15.9 nih.gov

This table shows the calculated energy difference indicating that the 1H-tautomer of indazole is consistently found to be more stable than the 2H-tautomer across different computational methods and environments. nih.gov

Prediction of Pharmacokinetic Properties (ADMET)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the early phases of drug discovery. In the absence of direct experimental data for this compound, in silico computational tools are employed to predict these properties. These predictions are based on the molecule's structural features and comparison to vast databases of known compounds.

General ADMET predictions for small molecules with similar scaffolds, such as nitroaromatic and indazole-based compounds, suggest a profile that warrants careful consideration. The indazole core itself is a "privileged scaffold" in medicinal chemistry, known for its favorable interaction with various biological targets. However, the presence of a nitro group can significantly influence the metabolic pathways and potential toxicity.

Predicted Physicochemical and Pharmacokinetic Parameters:

Computational models can estimate key descriptors that influence a drug's behavior in the body. For a molecule like this compound, these predictions would be derived from its structural inputs. While specific values are not available in published literature, a general predictive analysis can be outlined.

Property Predicted Characteristic Rationale and Implication
Molecular Weight ~221.17 g/mol Well within the typical range for good oral bioavailability (Lipinski's Rule of Five: <500).
LogP (Lipophilicity) Moderately Lipophilic The aromatic rings contribute to lipophilicity, while the nitro and ester groups add polarity. This balance is crucial for membrane permeability and solubility.
Hydrogen Bond Donors 1 (from the indazole N-H) Meets the criteria for good oral bioavailability (Lipinski's Rule of Five: ≤5).
Hydrogen Bond Acceptors 5 (from nitro and carboxylate oxygens, and pyrazole (B372694) nitrogens) Meets the criteria for good oral bioavailability (Lipinski's Rule of Five: ≤10).
Aqueous Solubility Low to Moderate The presence of polar groups may be offset by the rigid aromatic structure, potentially requiring formulation strategies to improve solubility.
Blood-Brain Barrier (BBB) Permeability Variable Predictions would depend heavily on the specific algorithm used. The molecule's size is conducive, but its polarity might limit passive diffusion into the central nervous system.
CYP450 Inhibition Potential for Inhibition Indazole and nitroaromatic structures can interact with cytochrome P450 enzymes, which could lead to drug-drug interactions. Specific isoform inhibition (e.g., CYP2D6, CYP3A4) would need to be predicted.
Metabolism Reduction of Nitro Group A primary metabolic pathway for nitroaromatic compounds is enzymatic reduction to amino derivatives, a process that can sometimes lead to reactive intermediates. Ester hydrolysis is another likely metabolic route.
Toxicity Potential for Concern Nitroaromatic compounds are often flagged in toxicity predictions for potential mutagenicity or genotoxicity, primarily related to the bioreduction of the nitro group. This is a key area for experimental validation.

This table is illustrative and based on general principles of computational ADMET prediction for related chemical structures. Specific values would require dedicated software analysis.

Structure-Based Drug Design Approaches

Structure-based drug design relies on the three-dimensional structure of a biological target to design and optimize inhibitors. The indazole scaffold is a cornerstone in the design of kinase inhibitors and other therapeutic agents. This compound can serve as a valuable intermediate or fragment in designing more complex molecules that fit into the active sites of specific proteins.

While no studies have been published detailing the docking of this compound itself, research on related nitroindazole inhibitors provides a blueprint for its potential applications. For instance, nitroindazoles have been investigated as inhibitors of nitric oxide synthase (NOS), a key enzyme in cellular signaling. researchgate.net

Molecular Docking and Target Interaction:

Molecular docking simulations would be used to predict how this compound might bind to a protein's active site. These simulations calculate the preferred orientation and binding affinity of the ligand.

Key interactions that could be predicted for this compound include:

Hydrogen Bonding: The N-H group of the indazole ring can act as a hydrogen bond donor. The oxygen atoms of the nitro and carboxylate groups, along with the second indazole nitrogen, can act as hydrogen bond acceptors. These interactions are crucial for anchoring a ligand within a binding pocket.

π-π Stacking: The bicyclic aromatic indazole ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic Interactions: The carbon framework of the molecule can form favorable hydrophobic interactions with nonpolar residues.

Future Perspectives and Research Directions

Development of Novel Indazole Derivatives with Enhanced Efficacy and Selectivity

The core structure of Methyl 4-nitro-1H-indazole-6-carboxylate offers multiple points for chemical modification to generate novel derivatives with improved pharmacological profiles. Future research will likely focus on:

Structural Modifications: Systematic alterations to the indazole core, the nitro group, and the methyl ester will be explored. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. These modifications can lead to compounds with enhanced binding affinity and selectivity for specific biological targets. nih.govresearchgate.net

Fragment-Based and Knowledge-Based Design: Utilizing computational tools, researchers can design novel inhibitors. For example, in silico fragment-based approaches and knowledge-based drug design have been successfully used to identify novel indazole derivatives as potent Aurora kinase inhibitors. nih.govresearchgate.net This approach can help in understanding isoform selectivity by targeting specific residues in the binding pocket of kinases. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial to understand how different substituents on the indazole ring influence biological activity. This knowledge is essential for the rational design of more potent and selective compounds. For instance, studies on other indazole derivatives have shown that the nature and position of substituents significantly impact their inhibitory potency and selectivity against various enzymes. researchgate.net

Exploration of New Therapeutic Applications for Indazole Scaffolds

The broad-spectrum bioactivity of indazole derivatives suggests that this compound and its future analogues could be explored for a variety of therapeutic applications beyond their well-known roles. nih.govresearchgate.netresearchgate.net

Kinase Inhibition: The indazole nucleus is a well-established scaffold for kinase inhibitors, which are crucial in cancer therapy. researchgate.netnih.govnih.govresearchgate.net Future research could focus on developing derivatives of this compound that target specific kinases implicated in various cancers. For example, certain indazole derivatives have shown potent inhibitory activity against Aurora kinases, which are key regulators of cell division. nih.govresearchgate.net

Anti-inflammatory and Analgesic Agents: Indazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. nih.govresearchgate.netresearchgate.nettandfonline.com Research on 6-nitroindazole (B21905) has shown its potential to inhibit inflammation. nih.gov Further studies could explore the potential of derivatives of this compound in treating inflammatory conditions.

Antimicrobial and Antiprotozoal Activity: The indazole scaffold is present in compounds with a wide range of antimicrobial and antiprotozoal activities. nih.govnih.govnih.gov For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates. nih.gov This opens up avenues to investigate the potential of this compound derivatives against various pathogens.

Cardiovascular and Neurological Disorders: Indazole derivatives are being investigated for their potential in treating cardiovascular diseases and neurological disorders. nih.govacs.orgdrugbank.com The diverse pharmacological activities of this class of compounds make them attractive candidates for exploring new therapeutic frontiers.

Mechanistic Studies of Biological Actions

A deeper understanding of the molecular mechanisms underlying the biological effects of indazole derivatives is essential for their development as therapeutic agents. Future research in this area will likely involve:

Target Identification and Validation: Identifying the specific molecular targets of new indazole derivatives is a critical step. This can be achieved through a combination of biochemical assays, proteomic approaches, and computational modeling.

Elucidation of Signaling Pathways: Once a target is identified, it is important to understand how the compound modulates its activity and the downstream signaling pathways. This can involve techniques such as Western blotting, reporter gene assays, and transcriptomics.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of indazole derivatives with their targets, helping to explain their structure-activity relationships and guide the design of more potent inhibitors. researchgate.net For example, a study on 4-, 5-, 6-, and 7-nitro derivatives of 1H-indazole used computational methods to understand their reaction mechanisms. nih.govnih.gov

Green Chemistry and Sustainable Synthesis of Indazole Derivatives

The increasing emphasis on environmental sustainability in the chemical industry is driving the adoption of green chemistry principles in drug synthesis. researchgate.netorganic-chemistry.org For indazole derivatives, future research will focus on:

Development of Eco-Friendly Synthetic Routes: This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. benthamdirect.combohrium.comsamipubco.comresearchgate.netresearchgate.net For instance, methods using milder acids and alternative solvents are being explored for the synthesis of 1-H-indazoles. samipubco.com

Catalyst Innovation: The development of novel and recyclable catalysts, such as biocatalysts or metal-based catalysts on solid supports, can significantly improve the sustainability of indazole synthesis. benthamdirect.combohrium.comresearchgate.net

Biocatalysis: The use of enzymes in the synthesis of nitroaromatic compounds presents an environmentally friendly alternative to traditional chemical methods, offering high selectivity and efficiency under mild reaction conditions. A recent study demonstrated the first example of nitroreductase-triggered indazole formation, highlighting the potential of biocatalysis in this area. chemrxiv.org

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govrsc.orgnih.govfrontiersin.orgcas.orgnih.govplos.org In the context of indazole research, AI and ML can be applied to:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel indazole derivatives, thereby reducing the need for extensive experimental screening. nih.govfrontiersin.orgnih.govplos.org

De Novo Drug Design: Generative AI models can design novel indazole-based molecules with desired properties, expanding the chemical space for drug discovery.

Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries to identify potential hits that bind to a specific biological target, significantly speeding up the initial stages of drug discovery. rsc.orgnih.gov

Kinase Inhibitor Development: AI and ML are particularly valuable in the development of kinase inhibitors, where they can help in designing selective and potent compounds, predicting resistance mutations, and optimizing clinical trial design. rsc.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.